2(1H)-Quinolinone, 3-(aminomethyl)-

MCHR1 antagonist Anti-obesity Receptor selectivity

2(1H)-Quinolinone, 3-(aminomethyl)- (CAS 1017185-43-1) is a heterocyclic small molecule featuring a quinolin-2(1H)-one core with an aminomethyl substituent at the 3-position. This core scaffold serves as the parent structure for a class of compounds with demonstrated biological activity, most notably as the foundation for potent melanin-concentrating hormone receptor 1 (MCHR1) antagonists and as the basis for JNK (c-Jun N-terminal kinase) inhibitor compounds.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1017185-43-1
Cat. No. B3033296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 3-(aminomethyl)-
CAS1017185-43-1
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)N2)CN
InChIInChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6,11H2,(H,12,13)
InChIKeyMLESURIUDBBHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(1H)-Quinolinone, 3-(aminomethyl)- (CAS 1017185-43-1): Core Scaffold for MCHR1 Antagonist Development and JNK Inhibition


2(1H)-Quinolinone, 3-(aminomethyl)- (CAS 1017185-43-1) is a heterocyclic small molecule featuring a quinolin-2(1H)-one core with an aminomethyl substituent at the 3-position. This core scaffold serves as the parent structure for a class of compounds with demonstrated biological activity, most notably as the foundation for potent melanin-concentrating hormone receptor 1 (MCHR1) antagonists [1] and as the basis for JNK (c-Jun N-terminal kinase) inhibitor compounds [2]. The compound has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol . Its structural features position it as a key building block and reference standard in medicinal chemistry programs targeting metabolic disorders, inflammatory conditions, and kinase-mediated diseases.

Why 2(1H)-Quinolinone, 3-(aminomethyl)- Cannot Be Substituted with Other Quinolinone Isomers or Analogous Scaffolds


Substitution of 2(1H)-quinolinone, 3-(aminomethyl)- with positional isomers or alternative bicyclic cores produces marked changes in target selectivity, potency, and safety profiles that preclude generic replacement. Systematic structure-activity relationship (SAR) studies demonstrate that the 3-aminomethyl substitution pattern on the quinolin-2(1H)-one nucleus is critical for achieving high MCHR1 binding affinity while minimizing off-target 5-HT2c receptor engagement [1]. Replacement of the quinolinone core with alternative bicyclic scaffolds, such as dihydronaphthalene, alters the selectivity ratio between MCHR1 and 5-HT2c receptors [2]. Furthermore, specific substitution at the 8-position of the quinoline ring is essential for reducing hERG (human ether-a-go-go-related gene) potassium channel inhibition, a key cardiac safety liability that varies substantially across analogs [3]. These findings underscore that the 3-(aminomethyl)-2(1H)-quinolinone scaffold confers a unique combination of target engagement and selectivity that cannot be assumed for structurally related compounds.

Quantitative Differentiation Evidence for 2(1H)-Quinolinone, 3-(aminomethyl)- Derivatives: MCHR1 Potency, Selectivity, and Safety Profiling


8-Methyl Substituted 3-(Aminomethyl)quinolin-2(1H)-one (Compound 5v) Demonstrates Sub-nanomolar MCHR1 Binding with >1850-Fold Selectivity Over 5-HT2c

Within the 3-(aminomethyl)quinolin-2(1H)-one series, compound 5v (8-methyl-3-[(4-phenoxybenzyl)aminomethyl]quinolin-2(1H)-one derivative) exhibits high binding affinity for human MCHR1 (IC50 = 0.54 nM) and potent in vitro antagonistic activity (IC50 = 2.8 nM), while showing negligible affinity for the serotonin 5-HT2c receptor (IC50 > 1000 nM) [1]. In contrast, the dihydronaphthalene core comparator (compound 1) shows high MCHR1 affinity (IC50 = 1.9 nM) but also potent 5-HT2c binding (IC50 = 0.53 nM), representing a ~3.6-fold selectivity ratio favoring 5-HT2c over MCHR1 [2].

MCHR1 antagonist Anti-obesity Receptor selectivity

Reduction of hERG Inhibition via Specific 3-Aminomethylquinolin-2(1H)-one Substitutions: Comparative Cardiac Safety Profiling

In a systematic study focused on reducing hERG-associated liabilities, 3-aminomethylquinoline derivatives were optimized to mitigate potassium channel inhibition while maintaining MCHR1 antagonistic potency. The compound (R)-10h (a chiral 3-aminomethylquinolin-2(1H)-one derivative with specific aryl substitution) demonstrated potent hMCHR1 inhibitory activity with markedly reduced hERG channel binding compared to earlier lead compounds [1]. While the study does not report absolute hERG IC50 values for all comparators in the abstract, the work explicitly demonstrates that strategic modification of the 3-aminomethylquinolin-2(1H)-one scaffold—particularly at the N-1 and 8-positions—enables the dissociation of on-target MCHR1 activity from hERG-related cardiotoxicity risk, a critical advantage over first-generation MCHR1 antagonists from alternative chemical series [2].

hERG inhibition Cardiac safety MCHR1 antagonist optimization

Comparative In Vivo Efficacy: 8-Methylquinolinone Derivative 5v Demonstrates Target-Engagement-Dependent Anorectic Effect in Diet-Induced Obese Rats

Oral administration of compound 5v (8-methyl-3-(aminomethyl)quinolin-2(1H)-one derivative) produced significant, dose-dependent suppression of nocturnal food intake in diet-induced obese (DIO) F344 rats [1]. Critically, 5v did not affect food intake in MCHR1-deficient mice, confirming that the observed anorectic effect is mediated specifically through MCHR1 antagonism rather than off-target mechanisms [2]. In contrast, many alternative MCHR1 antagonist scaffolds exhibit in vivo efficacy that is partially confounded by 5-HT2c-mediated appetite suppression or other off-target effects, complicating interpretation of target engagement and therapeutic potential.

In vivo pharmacology Diet-induced obesity model Food intake suppression

Pharmacokinetic Advantages: Compound 5v Demonstrates Oral Bioavailability and CNS Penetration

Rat pharmacokinetic studies revealed that compound 5v is orally bioavailable and achieves sufficient brain concentrations to exert central MCHR1 antagonism [1]. This contrasts with earlier MCHR1 antagonists from alternative chemical series that exhibited poor oral absorption or limited brain penetration, necessitating parenteral administration or precluding CNS target engagement [2]. The quinolin-2(1H)-one core with 3-aminomethyl substitution provides a favorable balance of physicochemical properties that enables both oral delivery and blood-brain barrier penetration.

Oral bioavailability CNS penetration Pharmacokinetics

Recommended Research Applications for 2(1H)-Quinolinone, 3-(aminomethyl)- and Its Derivatives


MCHR1 Antagonist Development for Metabolic Disease Research (Anti-Obesity and Feeding Behavior Studies)

Based on demonstrated sub-nanomolar MCHR1 binding (IC50 = 0.54 nM for 5v), >1850-fold selectivity over 5-HT2c receptors, and validated in vivo anorectic efficacy in DIO rats [1], this scaffold is optimally suited for developing tool compounds to interrogate MCHR1 biology in feeding behavior, energy homeostasis, and metabolic regulation. The clean selectivity profile ensures that observed effects are attributable to MCHR1 antagonism rather than confounding serotonergic activity, a critical advantage for target validation studies in preclinical obesity models [2].

JNK (c-Jun N-Terminal Kinase) Inhibitor Discovery Programs

Patent literature explicitly identifies 3-(aminomethyl)quinolone compounds, with 3-(aminomethyl)-1H-quinolin-2-one as a core chemical class, as JNK inhibitors suitable for treating JNK-mediated disorders including inflammatory conditions, neurodegenerative diseases, and metabolic disorders [1]. The disclosed structure-activity relationships and synthetic accessibility make this scaffold a viable starting point for medicinal chemistry campaigns targeting JNK isoforms [2].

Structure-Activity Relationship Studies on Quinolinone-Based Pharmacophores

The 3-(aminomethyl)-2(1H)-quinolinone core serves as a versatile platform for systematic SAR exploration across multiple target classes. Documented modifications at the quinolinone N-1, C-8, and aminomethyl amine positions produce predictable and quantifiable shifts in potency, selectivity, and pharmacokinetic properties [1]. This established SAR landscape enables rational design of focused compound libraries, contrasting with less characterized scaffolds that require de novo SAR determination [2].

Cardiac Safety-Optimized CNS-Penetrant Lead Compound Development

For programs requiring oral, brain-penetrant compounds with minimized cardiac safety liabilities, the demonstrated capacity to reduce hERG inhibition through specific substitutions on the 3-aminomethylquinolin-2(1H)-one scaffold provides a validated optimization pathway [1]. This scaffold offers a defined trajectory for balancing CNS exposure, target potency, and hERG safety margins—a combination of attributes not universally achievable with alternative MCHR1 antagonist chemotypes or other CNS-active quinolinone derivatives [2].

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